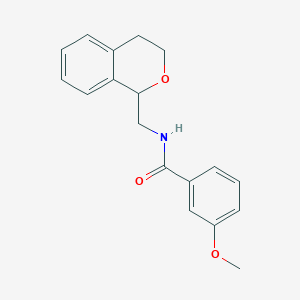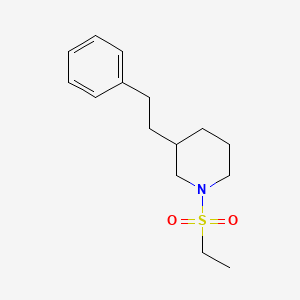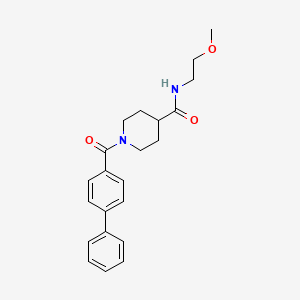![molecular formula C16H12F2N4O B4065733 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4065733.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine
Vue d'ensemble
Description
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-pyrazinamine, also known as TBA-354, is a promising drug candidate for the treatment of tuberculosis. Tuberculosis is a bacterial infection caused by Mycobacterium tuberculosis, which primarily affects the lungs. Despite the availability of effective treatments, tuberculosis remains a major global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019. The emergence of drug-resistant strains of the bacteria has further complicated the treatment of tuberculosis, highlighting the urgent need for new drugs.
Applications De Recherche Scientifique
Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications
Heterocyclic compounds, including pyrazines, play crucial roles as structural components in pharmaceuticals and agrochemicals due to their high biological activities. Pyrazines, specifically, are employed in various applications ranging from flavors and fragrances to pharmaceutical intermediates. The significance of nitrogen-containing heterocyclic compounds extends to their utilization in the development of anti-tuberculosis drugs, such as pyrazinamide, showcasing their versatility and importance in medicinal chemistry (Higasio & Shoji, 2001).
Supramolecular Assembly and Hydrogen Bonding
The study of tetrafluoroterephthalic acid with N-containing heterocycles, including pyrazines, highlights the role of hydrogen bonding in forming supramolecular structures. This research elucidates how these interactions contribute to the assembly of molecules into larger architectures, emphasizing the critical role of pyrazine derivatives in the formation of supramolecular synthons. The findings underscore the potential of such compounds in designing materials with specific properties (Wang et al., 2014).
Coordination Chemistry and Actinide Complexation
Research into the coordination chemistry of a novel aminopolycarboxylate complexant, featuring a pyrazinylmethyl functional group, showcases the utility of pyrazine derivatives in complexing trivalent lanthanides and actinides. This study provides insights into the electronic properties of pyrazine derivatives and their implications for the selective separation of trivalent f-elements, offering a foundation for future advancements in nuclear waste management and recycling (Grimes et al., 2020).
Organic Synthesis and Medicinal Chemistry
Pyrazine derivatives serve as pivotal intermediates in the synthesis of various organic compounds. Their role in facilitating the synthesis of complex molecules is crucial in drug development and synthesis of novel organic materials. Studies on the synthesis of N-methylpentafluorophenylpyridinium salts highlight the versatility of pyrazine derivatives in creating functionalized molecules with potential applications in medicinal chemistry and material science (Kargapolova et al., 1991).
Propriétés
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-12-3-4-14(13(18)8-12)23-16-11(2-1-5-21-16)9-22-15-10-19-6-7-20-15/h1-8,10H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNQWJLLJZAXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-iodo-5-{[(2-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B4065658.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4065664.png)


![N-methyl-N-({5-[(methyl{2-[(4-methylphenyl)thio]ethyl}amino)methyl]-2-furyl}methyl)methanesulfonamide](/img/structure/B4065691.png)

![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065702.png)
![4-methoxy-N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)benzamide](/img/structure/B4065712.png)

![3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B4065728.png)

![3-amino-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4065745.png)
![5-(3-ethynylbenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4065753.png)
![4-[4-(4-morpholinyl)-3-nitrophenyl]-2-[2-oxo-2-(1-piperidinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B4065761.png)